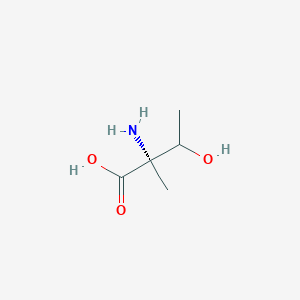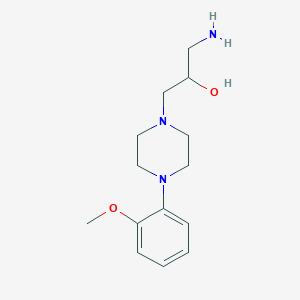
4,5-Diamino-6-methyl-2-thiopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-6-metil-2-tiopirimidina es un compuesto heterocíclico con la fórmula molecular C5H8N4S y un peso molecular de 156.209 g/mol . Este compuesto se caracteriza por la presencia de dos grupos amino en las posiciones 4 y 5, un grupo metilo en la posición 6 y una estructura de anillo de tiopirimidina. Se utiliza comúnmente en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,5-Diamino-6-metil-2-tiopirimidina típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 2-tioxo-4,5-diaminopirimidina con yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de 4,5-Diamino-6-metil-2-tiopirimidina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
4,5-Diamino-6-metil-2-tiopirimidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiopirimidina en un derivado dihidrotiopirimidina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se emplean en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de dihidrotiopirimidina y varias tiopirimidinas sustituidas .
Aplicaciones Científicas De Investigación
4,5-Diamino-6-metil-2-tiopirimidina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4,5-Diamino-6-metil-2-tiopirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir la actividad de enzimas implicadas en la síntesis o reparación del ADN, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
4,6-Diamino-2-tiopirimidina: Estructura similar pero con grupos amino en las posiciones 4 y 6.
2,4-Diamino-6-metilpirimidina: Carece del átomo de azufre en la estructura del anillo.
2-Tiouracilo: Contiene un anillo de tiopirimidina pero con diferentes sustituyentes.
Singularidad
4,5-Diamino-6-metil-2-tiopirimidina es única debido a la posición específica de sus grupos amino y metilo, lo que confiere una reactividad química y actividad biológica distintas en comparación con otros compuestos similares .
Propiedades
Número CAS |
6305-99-3 |
|---|---|
Fórmula molecular |
C5H8N4S |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
4,5-diamino-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10) |
Clave InChI |
BGLOHALSDHKLSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=S)N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)




![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)


![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)
